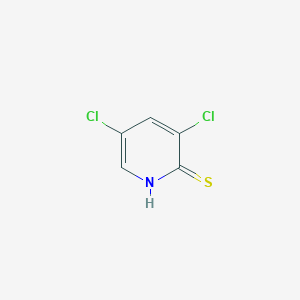

3,5-Dichloropyridine-2-thiol

Description

Significance of Halogenated Pyridine (B92270) Frameworks in Contemporary Organic Chemistry

Halogenated pyridine frameworks are crucial building blocks in the synthesis of a wide variety of valuable compounds. researchgate.net The presence of halogen atoms on the pyridine ring significantly influences its electronic properties, often rendering it more susceptible to nucleophilic substitution reactions which might not be feasible on an un-substituted ring. acs.org This enhanced reactivity is a powerful tool for chemists, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. researchgate.net

The regioselective functionalization of pyridines, however, can be challenging due to the inherent electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net Researchers have developed innovative strategies to achieve selective C-H functionalization and halogenation of pyridines, often employing transition metal catalysis or specially designed reagents. researchgate.netacs.org These methods have expanded the synthetic utility of halogenated pyridines, making them indispensable intermediates in the development of new pharmaceuticals and agrochemicals. researchgate.netacs.org For instance, 3,5-dichloropyridine (B137275) itself is a key intermediate in the synthesis of various biologically active molecules. chemsrc.comnih.govsigmaaldrich.comepo.org

The Thiol Moiety in Pyridine Derivatives: Fundamental Chemical Role and Research Interest

The introduction of a thiol (-SH) group onto a pyridine ring, as seen in pyridine-2-thiol (B7724439) and its derivatives, imparts a unique set of chemical properties. ontosight.ai The thiol group is nucleophilic and can participate in a variety of reactions, including S-alkylation, S-acylation, and oxidation to form disulfides. wikipedia.org It also exhibits prototropism, existing in equilibrium with its tautomeric thione form. wikipedia.org This tautomerism can be influenced by factors such as solvent polarity, concentration, and temperature. wikipedia.org

The reactivity of the thiol group in pyridine derivatives is of significant research interest. For example, phenylsulfonyl pyridine derivatives are recognized as thiol-specific moieties and are utilized for the site-specific modification of proteins. rsc.orgrsc.org The reactivity of these compounds with free thiols can be modulated by introducing different substituents on the pyridine ring. rsc.orgrsc.org Furthermore, the sulfur atom in pyridine thiols can act as a halogen-bond acceptor, influencing the compound's reactivity and leading to the formation of novel supramolecular structures. iucr.org The unique reactivity of the thiol group makes pyridine-thiol derivatives valuable in coordination chemistry, catalysis, and materials science. ontosight.ai

Historical Development and Current Research Landscape of 3,5-Dichloropyridine-2-thiol Chemistry

The synthesis of pyridine-2-thiol derivatives has been a subject of study for decades, with early methods involving the reaction of 2-chloropyridines with a source of sulfide (B99878). wikipedia.org A common synthetic route to this compound involves the chlorination of 2-mercaptopyridine (B119420).

Current research continues to explore the synthetic utility of this compound and related compounds. For example, it serves as a precursor for the synthesis of 3-amino-5-chloropyridine-2-thiol (B1643796) through a nucleophilic aromatic substitution reaction where the chlorine at the 3-position is displaced by an amino group. Additionally, processes have been developed for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates from 3,5-dichloropyridine derivatives, highlighting the selective reactivity of the chlorine atom at the 3-position towards thiolate nucleophiles. google.comgoogle.com These transformations underscore the value of this compound as a versatile intermediate in the synthesis of more complex substituted pyridines.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to leverage its unique combination of functional groups for the synthesis of novel and valuable compounds. The two chlorine atoms and the thiol group provide multiple reaction sites, allowing for a range of chemical transformations.

A key area of investigation is the selective functionalization of the pyridine ring. Research focuses on controlling the reaction conditions to selectively target one of the chlorine atoms or the thiol group. For instance, the selective displacement of the chlorine atom at the 3-position is a critical step in the synthesis of certain agrochemical intermediates. google.comgoogle.com

Another objective is to explore the potential of this compound and its derivatives in various applications. The structural motifs derived from this compound are found in molecules with potential biological activity. Therefore, a significant portion of research is dedicated to synthesizing new derivatives and evaluating their properties.

Table of Physical and Chemical Properties of 3,5-Dichloropyridine

| Property | Value |

| Molecular Formula | C₅H₃Cl₂N |

| Molecular Weight | 147.99 g/mol |

| Melting Point | 65-67 °C |

| Boiling Point | 173.7±20.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| CAS Number | 2457-47-8 |

This data pertains to the parent compound, 3,5-Dichloropyridine. chemsrc.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl2NS |

|---|---|

Molecular Weight |

180.05 g/mol |

IUPAC Name |

3,5-dichloro-1H-pyridine-2-thione |

InChI |

InChI=1S/C5H3Cl2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |

InChI Key |

QJISUYXAYWGCGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=S)NC=C1Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dichloropyridine 2 Thiol

Precursor-Based Synthesis Routes to the 3,5-Dichloropyridine (B137275) Core

The initial and critical phase in the synthesis of the target compound is the efficient construction of the 3,5-dichloropyridine intermediate. Methodologies for achieving this core structure primarily revolve around the manipulation of pyridine (B92270) or polychlorinated pyridine precursors.

Direct halogenation of the unsubstituted pyridine ring via electrophilic aromatic substitution is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. Such reactions often require harsh conditions and yield mixtures of isomers. Modern approaches have sought to overcome these limitations through innovative strategies that offer greater regiocontrol. These can include complex ring-opening and ring-closing sequences that temporarily transform the pyridine into a more reactive intermediate, allowing for selective halogenation under milder conditions. However, for the specific synthesis of the 3,5-dichloro isomer from unsubstituted pyridine, these methods are often complex and not typically employed in large-scale production.

A more common and industrially viable strategy for synthesizing 3,5-dichloropyridine involves the selective reductive dechlorination of more highly chlorinated pyridines. google.com This approach leverages readily available starting materials like 2,3,5-trichloropyridine (B95902), 2,3,5,6-tetrachloropyridine (B1294921), or pentachloropyridine.

The process typically involves reacting the polychlorinated pyridine with a reducing agent, most commonly zinc metal powder, in the presence of an acidic compound. google.comepo.org The reaction selectively removes chlorine atoms from the alpha-positions (C-2 and C-6) of the pyridine ring, which are most activated towards reduction. Suitable acidic media include mineral acids like hydrochloric acid or organic acids such as acetic acid. google.comepo.org The reaction temperature is generally maintained in the range of 50-120°C to ensure a controlled and efficient reaction. google.comepo.org For instance, reacting 2,3,5-trichloropyridine with zinc metal and acetic acid in water at 95°C leads to the formation of 3,5-dichloropyridine as the primary product. google.com Similarly, starting from pentachloropyridine, a controlled reaction with zinc can yield 3,5-dichloropyridine, although intermediate tri- and tetrachloropyridines may also be present. google.com

| Starting Material | Reagents | Solvent/Medium | Temperature | Yield of 3,5-Dichloropyridine | Reference |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Zinc powder, Acetic Acid | Water | 95°C | High (quantitative consumption) | google.com |

| Pentachloropyridine | Zinc powder, Acetic Acid, 1,4-Dioxane (B91453) | Water | 81-82°C | 60.8% | google.com |

| Pentachloropyridine | Zinc powder, Acetic Acid, Sodium Acetate (B1210297) | Glacial Acetic Acid | 100°C | Not specified | google.com |

Introduction of the Thiol Functionality onto the 3,5-Dichloropyridine Scaffold

Once the 3,5-dichloropyridine core is obtained, the next crucial step is the introduction of the thiol (-SH) group. This is typically achieved via nucleophilic aromatic substitution (SNAr), where a sulfur-containing nucleophile displaces one of the chlorine atoms. The positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen are electronically activated for nucleophilic attack. youtube.com In the case of 3,5-dichloropyridine, the C-2 position is vacant and activated, making the chlorine at the adjacent C-3 position less likely to be substituted compared to a chlorine at an alpha- or gamma-position. However, the chlorine atoms themselves are electron-withdrawing, further activating the ring. The displacement of a chlorine atom is the key transformation.

The most straightforward method for introducing the thiol group is the direct reaction of 3,5-dichloropyridine with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). noaa.govnih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrosulfide anion (SH⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom and displacing it. nih.govyoutube.com

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc), which can solvate the cation but not the nucleophile, thereby increasing its reactivity. The reaction often requires heating to proceed at a reasonable rate. The chlorine atom at the 2-position is generally the most susceptible to substitution due to activation by the adjacent nitrogen atom, leading to the desired 3,5-Dichloropyridine-2-thiol.

An alternative, multi-step approach involves the initial formation of a more stable thioether, followed by cleavage to unmask the thiol group. In the first step, 3,5-dichloropyridine is reacted with a thiolate, such as sodium thiomethoxide (CH₃SNa), to form a 2-alkylthioether via an SNAr reaction. nih.govresearchgate.net This intermediate is often more stable and easier to handle than the corresponding thiol.

The second step is the cleavage of the carbon-sulfur bond of the thioether to release the free thiol. Various reagents and conditions can be employed for this cleavage, depending on the nature of the alkyl group. organic-chemistry.orgmdpi.com While this method is less direct, it can be advantageous in complex syntheses where the highly reactive thiol group needs to be protected during other transformations.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and ensuring the high purity of the final this compound product. This involves careful control over several key parameters in both the dechlorination and thiolation steps.

For the reductive dechlorination of polychlorinated pyridines, key variables include the stoichiometry and quality of the zinc metal, the concentration of the acid, the reaction temperature, and the duration of the reaction. google.comepo.org Insufficient zinc or acid can lead to incomplete conversion, while overly harsh conditions or prolonged reaction times might result in over-reduction and the formation of monochloropyridine or pyridine byproducts. Effective agitation is also crucial in this heterogeneous reaction mixture to ensure efficient contact between the reactants.

In the subsequent direct thiolation step, the choice of solvent is critical; polar aprotic solvents are generally preferred to enhance the nucleophilicity of the hydrosulfide anion. nih.gov Temperature control is essential to balance reaction rate with selectivity, as excessive heat can lead to side reactions or decomposition. The stoichiometry of the sodium hydrosulfide is also important; a slight excess may be used to drive the reaction to completion, but a large excess can complicate the purification process. The final purity is heavily dependent on the workup procedure, which must effectively remove unreacted starting materials, inorganic salts, and any potential disulfide byproducts formed via oxidation of the thiol.

Solvent Effects on Synthetic Efficiency

The choice of solvent is critical in the synthesis of this compound as it influences the solubility of reactants, the reaction rate, and the product distribution. The reaction typically involves a solid-liquid or liquid-liquid phase system, especially when using inorganic sulfur sources like sodium hydrosulfide.

Organic solvents are commonly employed to dissolve the 2,3,5-trichloropyridine starting material. The polarity of the solvent can significantly impact the efficiency of the thiolation reaction. While non-polar solvents might offer good solubility for the starting material, polar aprotic solvents are often preferred as they can better solvate the nucleophile and facilitate the substitution reaction.

In industrial preparations of similar compounds like 2-mercaptopyridine (B119420), a range of organic solvents are utilized. google.com The selection of an appropriate solvent system is a balance between reaction efficiency, cost, ease of recovery, and environmental impact. For the synthesis of this compound, where the starting material is a solid, a solvent that ensures its complete dissolution at the reaction temperature is essential for a homogeneous reaction and optimal yield.

The use of phase-transfer catalysts (PTCs) can be particularly beneficial in overcoming solubility issues between the organic phase containing the dichloropyridine and an aqueous or solid phase containing the sulfur nucleophile. PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, shuttle the nucleophile into the organic phase, thereby increasing the reaction rate. nih.govbiomedres.us This approach can allow for the use of a wider range of solvents and potentially milder reaction conditions.

Table 1: General Solvent Characteristics for Thiolation Reactions

| Solvent Type | Examples | Advantages | Disadvantages |

| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Good for solvating nucleophiles, can increase reaction rates. | Can be difficult to remove, higher cost. |

| Non-Polar | Toluene, Xylene | Good solubility for starting materials, lower cost, easier to remove. | Poor solubility for inorganic nucleophiles. |

| Alcohols | Ethanol (B145695), Isopropanol | Can act as a proton source, readily available. | Can potentially react with the starting material or product. |

| Two-Phase Systems | Toluene/Water with PTC | Allows use of water-soluble nucleophiles, can simplify work-up. | Requires a phase-transfer catalyst, agitation is critical. |

Temperature and Pressure Control in Reaction Systems

Temperature is a critical parameter in the synthesis of this compound, directly influencing the reaction rate and the formation of byproducts. As with most chemical reactions, an increase in temperature generally leads to a faster reaction. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of disulfides or decomposition of the product.

For the related synthesis of 2,3,5-trichloropyridine from more chlorinated precursors, reaction temperatures are typically maintained in the range of 20°C to 100°C, often at the reflux temperature of the solvent mixture. google.com A similar temperature range is expected to be effective for the thiolation step to produce this compound. Precise temperature control is crucial for achieving high selectivity and yield.

The reaction is typically carried out at atmospheric pressure. However, in a sealed reaction vessel, the vapor pressure of the solvent at elevated temperatures will lead to an increase in the internal pressure. While not a primary control parameter, the system must be designed to handle these pressure changes safely, especially on an industrial scale. The use of a reflux condenser is a common method to control pressure and prevent the loss of volatile solvents. google.com

Table 2: Influence of Temperature on Thiolation Reactions

| Temperature Range | Expected Outcome | Potential Issues |

| Low (e.g., Room Temp - 50°C) | Slower reaction rate, potentially higher selectivity. | Incomplete reaction, long reaction times. |

| Moderate (e.g., 50°C - 100°C) | Faster reaction rate, generally a good balance for yield and purity. | Potential for increased byproduct formation. |

| High (e.g., >100°C) | Very fast reaction rate. | Significant byproduct formation, potential for product decomposition. |

Catalyst Selection and Loading for Thiolation Reactions

While the direct nucleophilic substitution of a chloropyridine with a hydrosulfide may not always require a catalyst, the use of certain catalysts can significantly enhance the reaction's efficiency and selectivity. Phase-transfer catalysts (PTCs) are particularly relevant in this context, especially when dealing with a two-phase reaction system.

PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the hydrosulfide anion from an aqueous or solid phase to the organic phase where the 2,3,5-trichloropyridine is dissolved. This increases the concentration of the nucleophile in the vicinity of the substrate, leading to a faster and more efficient reaction. The choice of PTC and its loading are important optimization parameters. nih.govbiomedres.us

The loading of the catalyst is a critical factor. Too little catalyst will result in a slow reaction, while an excess may not provide a significant rate enhancement and will add to the cost and complexity of purification. Optimal catalyst loading is typically determined through empirical studies.

Scale-Up Considerations and Industrial Relevance of Synthetic Pathways

The industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The synthetic route, primarily the thiolation of 2,3,5-trichloropyridine with a sulfur source like sodium hydrosulfide, is of high industrial relevance due to its use in the manufacturing of valuable end-products.

Key scale-up considerations include:

Raw Material Sourcing and Purity: The cost and availability of the starting material, 2,3,5-trichloropyridine, and the thiolation agent, such as anhydrous sodium hydrosulfide, are major economic drivers. google.com The purity of these materials can also affect the reaction outcome and the need for downstream purification.

Reaction Vessel and Agitation: On a large scale, efficient mixing is crucial, especially in heterogeneous reaction mixtures, to ensure good mass transfer between phases. The design of the reactor and the type of agitator are important engineering considerations.

Heat Management: The thiolation reaction is typically exothermic. A robust cooling system is necessary to control the reaction temperature and prevent thermal runaways, which could lead to side reactions or unsafe conditions.

Work-up and Product Isolation: The separation of the product from the reaction mixture, which may include unreacted starting materials, byproducts, solvent, and salts, needs to be efficient. This often involves steps like distillation to remove the solvent, followed by acidification to precipitate the thiol, and then extraction and crystallization. google.com

Waste Management: The process will generate waste streams, including solvent for recovery and aqueous waste containing salts. Environmentally sound and cost-effective waste treatment and disposal methods are essential for sustainable industrial production.

Safety: The handling of potentially hazardous materials, such as flammable organic solvents and toxic reagents, requires strict safety protocols and appropriately designed equipment to protect workers and the environment.

Elucidation of Reactivity and Mechanistic Pathways of 3,5 Dichloropyridine 2 Thiol

Nucleophilic Substitution Reactions (SNAr) on the Pyridine (B92270) Ring

The electron-withdrawing nature of the nitrogen atom and the two chlorine substituents in 3,5-Dichloropyridine-2-thiol makes the pyridine ring electron-deficient and thus activated towards nucleophilic attack. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the chlorine atoms.

Substitution of Chlorine Atoms by Various Nucleophiles (e.g., amines, alkoxides, other thiols)

A variety of nucleophiles can displace the chlorine atoms on the this compound ring. These include:

Amines: The reaction of this compound with amines, such as aqueous ammonia (B1221849), leads to the substitution of a chlorine atom to form aminopyridine derivatives. For instance, reaction with aqueous ammonia in 1,4-dioxane (B91453) at elevated temperatures results in the formation of 3-amino-5-chloropyridine-2-thiol (B1643796).

Alkoxides: Alkali metal alkoxides are effective nucleophiles for the displacement of chlorine atoms on dichloropyridines. researchgate.net The choice of solvent can significantly influence the regioselectivity of these reactions. researchgate.net

Thiols: Other thiol-containing compounds can act as nucleophiles, displacing a chlorine atom to form a new carbon-sulfur bond. For example, 2,3,5,6-tetrachloropyridine (B1294921) reacts with thiols like ethanethiol (B150549) in acetone. While this is a different pyridine derivative, the principle of nucleophilic substitution by a thiol is analogous.

The table below summarizes the outcomes of nucleophilic substitution on dichlorinated pyridine systems with various nucleophiles.

| Nucleophile | Substrate Example | Product Type | Reference |

| Amines | This compound | Aminochloropyridine-thiol | |

| Alkoxides | 2,6-Dichloropyridines | Alkoxychloropyridine | researchgate.net |

| Thiols | 2,3,5,6-Tetrachloropyridine | Thioether-substituted chloropyridine |

Regioselectivity of Nucleophilic Attack on the 3,5-Dichloropyridine (B137275) Moiety

The position of nucleophilic attack on the 3,5-dichloropyridine ring is a critical aspect of its reactivity. In the case of this compound, the two chlorine atoms are at positions 3 and 5. The regioselectivity of the substitution is influenced by both electronic and steric factors.

In a related system, 2-substituted 3,5-dichloropyrazines, the electronic nature of the substituent at the 2-position dictates the site of nucleophilic attack by amines. nih.gov An electron-withdrawing group at the 2-position directs the attack to the 5-position, while an electron-donating group directs it to the 3-position. nih.gov This suggests that the thiol group at the 2-position of this compound will influence which chlorine is preferentially substituted. For instance, the synthesis of 3-amino-5-chloropyridine-2-thiol proceeds via the displacement of the chlorine at the 3-position by ammonia.

Computational studies on 2,4-dichloropyridine (B17371) have shown that for an attack at the C4 position, the lowest unoccupied molecular orbital (LUMO) is the relevant frontier molecular orbital, while for an attack at the C2 position, it is the LUMO+1. researchgate.net The energy gap between these orbitals can predict the regioselectivity. wuxiapptec.com

Mechanistic Studies of SNAr Processes (e.g., addition-elimination mechanisms)

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group (in this case, a chloride ion) is eliminated, and the aromaticity of the ring is restored.

However, recent studies using kinetic isotope effects and computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step. nih.gov The specific mechanism, whether stepwise or concerted, can be influenced by the structure of the substrate and the nature of the nucleophile. researchgate.net

Reactions Involving the Thiol (-SH) Group

The thiol group of this compound is a key site of reactivity, participating in both oxidation and S-alkylation/acylation reactions.

Oxidation Reactions: Disulfide Formation and Further Oxidation to Sulfonyl Derivatives

The thiol group is susceptible to oxidation. A common and mild oxidation reaction is the formation of a disulfide bridge, where two thiol molecules are coupled to form a disulfide. This can be achieved using various oxidizing agents. researchgate.netorganic-chemistry.org For example, N-bromosuccinimide (NBS) in dichloromethane (B109758) can efficiently oxidize thiols to their corresponding disulfides. researchgate.net The autoxidation of thiols to disulfides can also occur, sometimes catalyzed by metal ions. sci-hub.se

More vigorous oxidation conditions can lead to the formation of higher oxidation states of sulfur, such as sulfonyl derivatives. sci-hub.se For instance, treatment of a 2-thiopyridine with potassium permanganate (B83412) can yield the corresponding 2-sulfonylpyridinium salt. chemrxiv.org

The table below provides examples of oxidizing agents used for the conversion of thiols to disulfides.

| Oxidizing Agent | Conditions | Product | Reference |

| N-bromosuccinimide (NBS) | Dichloromethane, room temperature | Disulfide | researchgate.net |

| Hydrogen Peroxide (catalyzed by TBAI) | Solvent-free, room temperature | Disulfide | researchgate.net |

| Potassium Permanganate | - | Sulfonyl derivative | chemrxiv.org |

S-Alkylation and S-Acylation Reactions: Synthesis of Thioethers and Thioesters

The thiol group can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl halides in S-alkylation and S-acylation reactions, respectively. These reactions lead to the formation of thioethers and thioesters.

S-Alkylation: This involves the reaction of the thiol with an alkylating agent, often in the presence of a base to deprotonate the thiol and increase its nucleophilicity. google.com This is a common method for synthesizing thioethers. For instance, the reaction of a 2-mercaptopyridine (B119420) with an electrophile can lead to S-alkylation, though N-alkylation can be a competing pathway. chemrxiv.org

S-Acylation: In this reaction, the thiol reacts with an acylating agent, such as an acyl chloride, to form a thioester. 3,6-Dichloropyridine-2-carbonyl chloride, for example, reacts with thiols to form thioesters.

These reactions are fundamental for introducing a wide range of functional groups onto the sulfur atom of this compound, further expanding its synthetic utility.

Thiol-Ene Reactions and Other Radical-Mediated Transformations

The thiol-ene reaction is a well-established click chemistry process involving the addition of a thiol to an alkene, which can proceed via a free-radical mechanism. wikipedia.org This reaction is typically initiated by light, heat, or a radical initiator to generate a thiyl radical (RS•). wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain. wikipedia.org

While specific studies on this compound undergoing thiol-ene reactions are not prevalent, the reactivity of the thiol group suggests its potential participation in such transformations. The general mechanism involves the homolytic cleavage of the S-H bond to form the 3,5-dichloropyridin-2-ylthiyl radical. This radical species could then add across a carbon-carbon double bond. These reactions are known for their high efficiency, stereoselectivity, and tolerance to various functional groups. wikipedia.org The process can be used to form uniform polymer networks or to functionalize surfaces. wikipedia.orgnih.gov

Other radical-mediated transformations involving thiols are also conceivable. For instance, photocatalytic methods have been developed to generate thiols from elemental sulfur and to facilitate radical-mediated C-S bond formation. nih.gov The initiation step in radical reactions involving pyridine derivatives can sometimes involve a single electron transfer (SET) to the substrate, forming a radical anion which then fragments. researchgate.net The presence of electron-withdrawing chlorine atoms on the pyridine ring of this compound would make it more susceptible to such initial reduction steps.

Furthermore, radical cascade cyclization reactions can be triggered by the addition of a thiyl radical to a diene system. acs.org It is plausible that the thiyl radical derived from this compound could initiate similar complex transformations if a suitable unsaturated reaction partner were available.

Electrophilic Reactions and Other Transformations

The electronic nature of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, generally renders it less reactive towards electrophilic aromatic substitution compared to benzene. chemsrc.comchemicalbook.com This deactivation is further intensified in this compound by the presence of two electron-withdrawing chlorine atoms. Consequently, electrophilic substitution reactions such as nitration and sulfonation are expected to be very difficult. chemsrc.comchemicalbook.com If such reactions were to occur, they would likely be directed to the C-4 position, which is the least deactivated position available.

The thiol group itself is susceptible to electrophilic attack, most notably oxidation. Mild oxidation would lead to the corresponding disulfide, bis(3,5-dichloropyridin-2-yl) disulfide. Stronger oxidizing agents could further oxidize the sulfur atom to form sulfinic or sulfonic acids. Photochemical oxidation of thiol groups to sulfonic acids has been demonstrated as a method for surface functionalization. unileoben.ac.at

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) involving Halogens or the Thiol Group

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net For this compound, both the chlorine atoms and the thiol group present potential sites for these transformations.

Reactions at the Chloro Substituents:

The reactivity of chloro-pyridines in cross-coupling reactions is well-documented. researchgate.net Generally, halogens at the 2- and 6-positions of the pyridine ring are more reactive than those at the 3- and 5-positions due to the electronic influence of the ring nitrogen.

A study on the closely related 2,3,5-trichloropyridine (B95902) in Suzuki-Miyaura coupling reactions provides significant insight. mdpi.com In these reactions, regioselective coupling occurs exclusively at the C-2 position, replacing the chlorine atom adjacent to the nitrogen with an aryl group from a boronic acid. mdpi.com This high selectivity suggests that in this compound, the chlorine atoms at C-3 and C-5 would be less reactive under standard Suzuki conditions. However, with more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), coupling at the C-3 and C-5 positions could potentially be achieved. nih.gov Ligand-free conditions have also been shown to promote unconventional site-selectivity in dichloropyridine couplings. nih.gov

The table below summarizes the results of a ligand-free Suzuki coupling of the analogous 2,3,5-trichloropyridine with various arylboronic acids, which demonstrates the feasibility of selective C-C bond formation at the position ortho to the nitrogen. mdpi.com

| Arylboronic Acid | Product | Yield (%) b |

|---|---|---|

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 83 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 86 |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 81 |

| 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 82 |

| 3-Methylphenylboronic acid | 3,5-Dichloro-2-(3-methylphenyl)pyridine | 84 |

| 3-Methoxyphenylboronic acid | 3,5-Dichloro-2-(3-methoxyphenyl)pyridine | 87 |

Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na2CO3 (2 mmol), Pd(OAc)2 (0.5 mol%), H2O/DMF = 3.5:3 mL, at 60°C, for 12 h. b Isolated yields. mdpi.com

Similar reactivity patterns are expected for other palladium-catalyzed reactions like the Heck and Stille couplings. organic-chemistry.orgorganic-chemistry.org The Heck reaction couples the aryl halide with an alkene, while the Stille reaction uses an organotin reagent. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgu-tokyo.ac.jp In both cases, oxidative addition of the C-Cl bond to the Pd(0) catalyst is the initial step, which is generally more facile for positions activated by the ring nitrogen. harvard.edulibretexts.org

Reactions at the Thiol Group:

The thiol group can also participate in cross-coupling reactions to form C-S bonds. Palladium-catalyzed couplings between thiols and aryl halides are known methods for the synthesis of aryl thioethers. A reductive cross-coupling between thiols and carboxylic acids has also been reported. rsc.org This suggests that the thiol group of this compound could be coupled with various electrophiles, providing an alternative route to functionalization that is orthogonal to the reactions at the chlorine atoms.

Derivatization Strategies and Analogs of 3,5 Dichloropyridine 2 Thiol

Synthesis of S-Functionalized 3,5-Dichloropyridine (B137275) Derivatives

The thiol group at the C-2 position of 3,5-dichloropyridine-2-thiol is a key site for functionalization. Its nucleophilic character allows for the introduction of various substituents, leading to a range of S-functionalized derivatives.

The introduction of other chalcogen-containing moieties can be achieved through reactions at the sulfur atom. A notable strategy involves the selective displacement of the chlorine atom at the 3-position with a thiol-containing reagent. For instance, derivatives of 3,5-dichloropyridine-2-carboxylic acid can react with sodium ethanethiolate to yield 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid derivatives. google.comgoogle.comgoogle.com This reaction highlights a method for creating a C-S bond at the C-3 position, resulting in a di-chalcogen substituted pyridine (B92270) ring.

A general representation of this type of reaction is the substitution of a chlorine atom with an alkylthiolate, as depicted in the table below.

| Starting Material | Reagent | Product |

| 3,5-dichloro-N-ethyl-pyridine-2-carboxamide | NaSEt | 5-chloro-N-ethyl-3-ethylsulfanyl-pyridine-2-carboxamide |

| 3,5-dichloro-N-phenyl-pyridine-2-carboxamide | NaSEt | 5-chloro-3-ethylsulfanyl-N-phenyl-pyridine-2-carboxamide |

| 3,5-dichloro-N-cyclopentyl-pyridine-2-carboxamide | NaSEt | 5-chloro-N-cyclopentyl-3-ethylsulfanyl-pyridine-2-carboxamide |

| 3,5-dichloro-N-(2-hydroxyethyl)pyridine-2-carboxamide | NaSEt | 5-chloro-3-ethylsulfanyl-N-(2-hydroxyethyl)pyridine-2-carboxamide |

Table 1: Synthesis of S-Functionalized Pyridine Derivatives. google.com

The reaction of this compound with nitrogen nucleophiles is a direct method for producing nitrogen-containing derivatives. A prominent example is the synthesis of 3-amino-5-chloropyridine-2-thiol (B1643796). This is achieved through the ammonolysis of this compound, where the chlorine atom at the 3-position is displaced by an amino group. The reaction is typically carried out using aqueous ammonia (B1221849) in a solvent like 1,4-dioxane (B91453) at elevated temperatures. This selective amination demonstrates the greater reactivity of the C-3 chlorine atom towards nucleophilic substitution compared to the C-5 chlorine.

Further derivatization can be seen in the synthesis of fused systems where nitrogen-containing nucleophiles are employed. For example, the reaction of 3,6-dibromoisothiazolo[4,5-b]pyridine with various amines leads to the formation of 3-amino-substituted derivatives. rsc.org While the starting material is different, the principle of introducing nitrogenous groups onto a halogenated pyridine-based scaffold is a shared concept.

Modification of the Pyridine Ring: Chlorination and Other Substitutions

Modifications to the pyridine ring of this compound itself, such as the introduction of new substituents or the alteration of existing ones, provide another avenue for creating diverse analogs.

As previously mentioned, one of the most significant modifications of the this compound ring is the introduction of an amino group at the 3-position. This is accomplished by reacting this compound with aqueous ammonia. This process yields 3-amino-5-chloropyridine-2-thiol, effectively replacing a chlorine atom with an amino group and altering the electronic properties of the pyridine ring.

The synthesis proceeds as follows:

Substrate Preparation: this compound is synthesized by the chlorination of 2-mercaptopyridine (B119420).

Amination: The dichlorinated intermediate is then reacted with aqueous ammonia in 1,4-dioxane at 80°C.

This selective substitution is a key step in the synthesis of more complex molecules. The introduction of the amino group can also be achieved on related structures, such as the synthesis of 2-amino-3,5-dichloropyridine (B145740) from 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide. google.com

Selective manipulation of the chlorine atoms on the pyridine ring offers a route to further functionalization. While specific examples starting directly from this compound are not extensively documented, studies on related dichloropyridines provide insight into the possibilities. For instance, the anaerobic biotransformation of 3,5-dichloropyridine can lead to the formation of 3-chloropyridine, demonstrating a selective reductive dechlorination. researchgate.net

Furthermore, halogen exchange reactions on dichloropyridines are a known method for introducing other halogens, such as fluorine. acs.org These reactions are often catalyzed and their selectivity can be influenced by the reaction conditions and the specific isomer of dichloropyridine used. The use of metalating agents like butyllithium (B86547) on 2,5-dichloropyridine (B42133) leads to a 4-lithiated species, which can then be further functionalized. thieme-connect.de These strategies suggest that selective halogen exchange or reduction on this compound could provide access to a wider range of analogs.

Synthesis of Fused Heterocyclic Systems Incorporating the 3,5-Dichloropyridine Scaffold

The reaction of this compound and its derivatives can lead to the formation of fused heterocyclic systems, where the pyridine ring is annulated with another heterocyclic ring. These reactions often involve the participation of the thiol group and a neighboring substituent.

A notable class of fused systems derived from pyridine-2-thiol (B7724439) precursors are the thiazolo[3,2-a]pyridines. kubsu.runih.govresearchgate.netresearchgate.net The synthesis of these compounds can be achieved through various multi-component reactions. For example, a Mannich-type reaction of N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with an aldehyde and an amine can yield thiazolo[3,2-a]pyridine derivatives. kubsu.ru Another approach involves the microwave-assisted three-component reaction of malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid to form thiazolo[3,2-a]pyridine derivatives. nih.gov

Another relevant fused system is the isothiazolo[4,5-b]pyridine scaffold. The synthesis of these compounds can start from dichlorinated pyridine derivatives. For instance, 3,5-disubstituted isothiazolo[4,5-b]pyridines can be synthesized from 6-chloro-3-nitropicolinonitrile. rsc.org This involves a selective substitution of the nitro group, followed by oxidative cyclization to form the fused isothiazole (B42339) ring. rsc.org These examples demonstrate the potential of the this compound scaffold to serve as a building block for more complex, fused heterocyclic structures.

| Fused Heterocycle System | General Synthetic Approach |

| Thiazolo[3,2-a]pyridines | Mannich-type reaction of pyridine-2-thiolate (B1254107) derivatives with an aldehyde and an amine. kubsu.ru |

| Thiazolo[3,2-a]pyridines | Microwave-assisted three-component reaction of malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid. nih.gov |

| Isothiazolo[4,5-b]pyridines | Selective substitution of a nitro group on a dichlorinated pyridine, followed by oxidative cyclization. rsc.org |

Table 2: Synthesis of Fused Heterocyclic Systems.

Isothiazole and Isothiazolone (B3347624) Derivatives

The synthesis of isothiazole and isothiazolone rings fused to the pyridine core, specifically forming isothiazolo[5,4-b]pyridine (B1251151) structures, represents a significant area of synthetic exploration. These scaffolds are of interest due to their structural analogy to other biologically active fused heterocycles. The key synthetic challenge lies in the formation of the S-N bond to close the isothiazole or isothiazolone ring.

The assembly of fused isothiazoles and isothiazolones can be achieved through oxidative S-N bond formation. rsc.org While direct synthesis from this compound is not extensively documented, analogous transformations provide a basis for potential synthetic routes. For instance, the synthesis of fused isothiazoles from a free thiol and a neighboring nitrile group in the presence of bromine has been reported. rsc.org

A plausible strategy for the synthesis of isothiazolo[5,4-b]pyridin-3(2H)-one derivatives from this compound would involve the conversion of the thiol to a sulfenamide (B3320178) or a related intermediate, followed by cyclization. The presence of the chlorine atoms on the pyridine ring offers sites for further functionalization, potentially influencing the biological activity of the resulting compounds.

Research into isothiazolo[4,5-b]pyridines as potential inhibitors of cyclin G-associated kinase (GAK) highlights the importance of this heterocyclic system. rsc.orgrsc.org The synthetic procedures developed for these compounds, often starting from di-halogenated pyridines, underscore the feasibility of accessing such fused systems and the interest in their biological evaluation. rsc.orgrsc.org

Table 1: Hypothetical Isothiazole and Isothiazolone Derivatives of this compound

| Compound Name | Structure | Synthetic Precursor | Potential Synthetic Route |

| 5,7-Dichloroisothiazolo[5,4-b]pyridin-3(2H)-one | [Structure of 5,7-Dichloroisothiazolo[5,4-b]pyridin-3(2H)-one] | This compound | Oxidation and cyclization |

| 2-Alkyl-5,7-dichloroisothiazolo[5,4-b]pyridin-3(2H)-one | [Structure of 2-Alkyl-5,7-dichloroisothiazolo[5,4-b]pyridin-3(2H)-one] | 5,7-Dichloroisothiazolo[5,4-b]pyridin-3(2H)-one | N-alkylation |

| 5,7-Dichloro-3-aminoisothiazolo[5,4-b]pyridine | [Structure of 5,7-Dichloro-3-aminoisothiazolo[5,4-b]pyridine] | This compound | Reaction with a nitrogen source and subsequent cyclization |

Note: The structures in the table are illustrative of the target compounds based on established chemical principles.

Other Condensed Ring Systems

Beyond isothiazoles, the this compound core is a valuable precursor for other condensed heterocyclic systems, most notably thieno[2,3-b]pyridines. The Gewald reaction and related methodologies are powerful tools for the synthesis of this scaffold.

The general strategy for constructing the thieno[2,3-b]pyridine (B153569) system involves the reaction of a 2-mercaptopyridine derivative with an α-halo ketone, ester, or nitrile, followed by an intramolecular cyclization. In the case of this compound, the thiol group would act as the nucleophile to react with a suitable α-halo compound. The subsequent cyclization would lead to the formation of the fused thiophene (B33073) ring.

The resulting 4,6-dichlorothieno[2,3-b]pyridine (B1317596) system can then be further derivatized. For example, the amino group in 3-aminothieno[2,3-b]pyridine derivatives can be acylated or transformed into other functional groups, allowing for the exploration of the structure-activity relationship of these compounds. sciforum.net The synthesis of various functionalized thieno[2,3-b]pyridines has been reported, highlighting the versatility of this synthetic approach. sciforum.netscielo.brscispace.comekb.eg

Furthermore, the development of synthetic methods for thiazolo[5,4-b]pyridine (B1319707) derivatives, which are isomeric to the thieno[2,3-b]pyridines, also provides insights into the potential derivatization pathways. mdpi.comnih.gov These syntheses often involve multi-step sequences starting from substituted pyridines, demonstrating the importance of the pyridine scaffold in generating diverse condensed heterocyclic systems.

Table 2: Hypothetical Thieno[2,3-b]pyridine Derivatives of this compound

| Compound Name | Structure | Synthetic Precursor | Potential Synthetic Route |

| Ethyl 4,6-dichloro-2-methylthieno[2,3-b]pyridine-3-carboxylate | [Structure of Ethyl 4,6-dichloro-2-methylthieno[2,3-b]pyridine-3-carboxylate] | This compound and ethyl 2-chloroacetoacetate | Hantzsch-type condensation |

| 4,6-Dichloro-2-phenylthieno[2,3-b]pyridine-3-carbonitrile | [Structure of 4,6-Dichloro-2-phenylthieno[2,3-b]pyridine-3-carbonitrile] | This compound and 2-bromo-2-phenylacetonitrile | Gewald-type reaction |

| 3-Amino-4,6-dichlorothieno[2,3-b]pyridine-2-carboxamide | [Structure of 3-Amino-4,6-dichlorothieno[2,3-b]pyridine-2-carboxamide] | This compound and 2-chloro-2-cyanoacetamide | Thorpe-Ziegler reaction |

Note: The structures in the table are illustrative of the target compounds based on established chemical principles.

Coordination Chemistry of 3,5 Dichloropyridine 2 Thiol Ligands

Ligand Design and Donor Atom Properties

The 3,5-dichloropyridine-2-thiol ligand, upon deprotonation to the thiolate, presents as a versatile building block for coordination compounds. Its behavior is governed by the interplay between the pyridine (B92270) ring's nitrogen atom and the thiol's sulfur atom, along with the electronic influence of the chloro substituents.

Chelation Modes and Steric Considerations

Like its parent compound, pyridine-2-thiol (B7724439), this compound can exist in two tautomeric forms: the thiol form and the thione form, with the thione form often being dominant in solution. This ambidentate nature allows for several coordination modes. The ligand can coordinate to a metal center in a monodentate fashion, typically through the soft sulfur atom, or it can act as a bidentate ligand, chelating through both the nitrogen and sulfur atoms to form a stable four-membered ring. acs.orgrsc.org

The potential coordination modes are summarized below:

Monodentate (S-bound): The ligand coordinates solely through the deprotonated sulfur atom. This is a common mode for pyridine-2-thiol complexes. cdnsciencepub.comrsc.orgcdnsciencepub.com

Bidentate (N,S-chelate): The ligand forms a four-membered chelate ring by coordinating through both the pyridine nitrogen and the thiolate sulfur. This mode is observed in numerous ruthenium, osmium, molybdenum, and tin complexes of pyridine-2-thiol. acs.orgrsc.orgcdnsciencepub.com

Bridging Ligand: The thiolate can bridge two or more metal centers. This can occur in several ways, including a simple μ-S bridge or a more complex μ-η²-N,S mode where the nitrogen of one ligand coordinates to a second metal center. acs.orgacs.org

The chlorine atoms at the 3 and 5 positions of the pyridine ring introduce steric bulk. However, substitution at these positions is generally considered less sterically demanding than at the 6-position (α to the nitrogen). Therefore, while the chlorine atoms will influence the packing of complexes in the solid state, they are not expected to prevent the formation of N,S-chelated structures. Studies on related ligands show that even bulky substituents can be accommodated within various coordination geometries. nih.gov

Table 1: Potential Coordination Modes of 3,5-Dichloropyridine-2-thiolate

| Coordination Mode | Description | Donor Atoms | Observed in Analogues |

|---|---|---|---|

| Monodentate | Ligand binds to a single metal center through one atom. | S | Co(II), Ni(II), Pt(II) complexes of pyridine-2-thiol. cdnsciencepub.comcdnsciencepub.com |

| Bidentate Chelate | Ligand binds to a single metal center through two atoms, forming a ring. | N, S | Ru(II), Mo(V), Sn(IV) complexes of pyridine-2-thiol. acs.orgrsc.orgcdnsciencepub.com |

| Bridging | Ligand connects two or more metal centers. | S, N | Pd(II), Mo-Mn complexes of pyridine-2-thiol. acs.orgacs.org |

Electronic Effects of Chlorine Substituents on Ligand Properties

The two chlorine atoms on the pyridine ring are strongly electron-withdrawing. This has a significant impact on the electronic properties of the donor atoms.

Pyridine Nitrogen: The inductive electron-withdrawing effect of the chlorine atoms decreases the electron density at the pyridine nitrogen. This reduces the basicity of the nitrogen atom, making it a weaker donor compared to the unsubstituted pyridine-2-thiol. This effect can modulate the ligand field strength in the resulting metal complexes. acs.org In some iron(II) complexes, for instance, electron-withdrawing substituents are known to stabilize the high-spin state.

Thiol Sulfur: The electron-withdrawing nature of the chloro-substituted ring enhances the acidity of the thiol proton (S-H), making it easier to deprotonate to form the thiolate anion. This facilitates the formation of metal-thiolate bonds. The electron density on the resulting thiolate sulfur is also reduced, which can influence the strength and character of the metal-sulfur bond.

These electronic modifications can be harnessed to fine-tune the reactivity and physical properties (e.g., redox potentials, magnetic behavior) of the corresponding metal complexes. acs.org

Synthesis of Metal Complexes of this compound

The synthesis of metal complexes with this compound can be achieved through several standard routes, primarily involving the reaction of a metal salt with the ligand in its neutral or deprotonated form.

Complexation with Transition Metals

Transition metal complexes of pyridine-2-thiol and its derivatives are extensive. For this compound, complexation can be inferred from related systems. A common method involves reacting a metal halide or acetate (B1210297) salt with the ligand in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). rsc.orgcdnsciencepub.com The ligand may be deprotonated in situ or by the addition of a non-coordinating base.

For example, the reaction of CuBr₂ with 3,5-dichloropyridine (B137275) (the parent pyridine, not the thiol) in acetonitrile yields a one-dimensional coordination polymer with the formula [CuBr₂(C₅H₃Cl₂N)₂]n. clarku.edunih.goviucr.org Similarly, reacting ZnCl₂ with 3,5-dichloropyridine produces the analogous polymer [Zn(μ-Cl)₂(3,5-Cl₂py)₂]∞. rsc.org These results demonstrate the capability of the 3,5-dichloropyridine nitrogen atom to coordinate effectively to transition metal centers. The synthesis of complexes with the thiol derivative would likely proceed via similar pathways, with the potential for either N-coordination or N,S-chelation. In some cases, the reaction can induce oxidation of the thiol ligand; for example, reacting 2-mercaptopyridine (B119420) with Co(II) chloride can yield a Co(II) complex of 2,2'-dipyridyldisulfide. thaiscience.info

Table 2: Representative Synthetic Methods for Related Transition Metal Complexes

| Metal | Ligand System | Synthetic Method | Product Type | Reference |

|---|---|---|---|---|

| Cu(II) | 3,5-Dichloropyridine | Reaction of CuBr₂ with the ligand in acetonitrile. | 1D Coordination Polymer | iucr.org |

| Zn(II) | 3,5-Dichloropyridine | Reaction of ZnCl₂ with the ligand. | 1D Coordination Polymer | rsc.org |

| Ru(II) | 2-Mercaptopyridine | Reaction of Ru precursor with the ligand and NaOMe in refluxing solvent. | Mononuclear Complex | scispace.com |

| Co(II), Ni(II) | 2-Pyridine thiol | Mixing stoichiometric amounts of metal halide and ligand in ethanol. | Tetrahedral/Square Planar Complexes | cdnsciencepub.com |

Complexation with Main Group Elements

The coordination chemistry of pyridine-2-thiol with main group elements is also well-established, providing a template for the expected reactivity of its dichlorinated analogue. Complexes of Group 14 elements (Si, Ge, Sn) have been synthesized and structurally characterized. researchgate.net For instance, complexes of the type Cl₂E(PyS)₂ (where E = Si, Ge, Sn and PyS = pyridine-2-thiolate) can be prepared. researchgate.net The synthesis of Sn(PyS)₄ involves the reaction of SnCl₄ with pyridine-2-thiol in the presence of triethylamine. cdnsciencepub.com Bismuth(III) and other p-block elements also form stable complexes with pyridine thiols. cdnsciencepub.comcdnsciencepub.com The general approach involves the reaction of a main group halide with the ligand, often with a base to facilitate deprotonation of the thiol group.

Structural Elucidation of Metal-Thiolate Complexes

The structures of metal complexes containing the 3,5-dichloropyridine-2-thiolate ligand can be definitively determined using single-crystal X-ray diffraction. Spectroscopic methods such as IR, NMR, and UV-Vis provide complementary data. While no crystal structures for complexes of this compound itself are prominently reported, extensive structural data for closely related compounds allow for accurate predictions of coordination geometries and bond parameters.

In complexes of the parent ligand, 3,5-dichloropyridine, with Zn(II) and Cu(II), the metal centers are typically found in distorted octahedral or tetrahedral environments. nih.govrsc.org For example, in the one-dimensional polymer [Zn(μ-Cl)₂(3,5-Cl₂py)₂]∞, the zinc(II) ions are in an octahedral geometry, linked by bridging chloride ions. rsc.orgresearchgate.net The 3,5-dichloropyridine ligands occupy the axial positions, coordinating through nitrogen.

When the thiol group participates in coordination, N,S-chelation is a common outcome. In [Ru(C₅H₄NS)₂(CO)(PPh₃)], the ruthenium(II) center adopts a highly distorted octahedral geometry with two cis-bidentate (N,S-bonded) pyridine-2-thiolate (B1254107) ligands. rsc.org Similarly, the tin(IV) complex Sn(C₅H₄NS)₄ features a highly distorted octahedral coordination, with two ligands acting as monodentate S-donors and two as bidentate N,S-chelators. cdnsciencepub.com The Sn-N distances were found to be approximately 2.33 Å, and the Sn-S distances ranged from 2.46 to 2.54 Å. cdnsciencepub.com In the molybdenum complex CpMo(CO)₂(μ-η²-pyS), the Mo-N and Mo-S bond lengths are 2.183(2) Å and 2.5227(9) Å, respectively, confirming the chelating nature of the ligand. acs.org

Table 3: Selected Structural Data for Related Metal-Pyridine/Thiolate Complexes

| Complex | Metal Center Geometry | Coordination Mode | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Zn(μ-Cl)₂(3,5-Cl₂py)₂]∞ | Octahedral | N-monodentate | - | rsc.org |

| [CuBr₂(3,5-Cl₂py)₂]n | Nearly Square-planar | N-monodentate | Cu-N = 2.021(4) | iucr.org |

| Sn(C₅H₄NS)₄ | Distorted Octahedral | 2x Monodentate (S), 2x Bidentate (N,S) | Sn-S: 2.463-2.542, Sn-N: 2.324-2.332 | cdnsciencepub.com |

| CpMo(CO)₂(μ-η²-pyS) | - | Bidentate (N,S) | Mo-S: 2.5227(9), Mo-N: 2.183(2) | acs.org |

| [Ru(C₅H₄NS)₂(CO)(PPh₃)] | Distorted Octahedral | Bidentate (N,S) | - | rsc.org |

Coordination Geometries and Isomerism

The this compound ligand, upon deprotonation to the 3,5-dichloropyridine-2-thiolate anion, typically acts as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the thiolate sulfur atoms. This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of 2-substituted pyridine ligands. researchgate.netnih.gov

The coordination geometry adopted by the metal ion is influenced by several factors, including the nature of the metal, its oxidation state, the stoichiometry of the complex, and the presence of other co-ligands. For transition metal complexes, common geometries such as tetrahedral, square planar, and octahedral are anticipated.

For instance, in a four-coordinate complex, a metal ion like Zn(II) would likely adopt a tetrahedral geometry, while Ni(II) could exhibit either tetrahedral or square planar geometry. In the case of six-coordinate complexes, a distorted octahedral geometry is most common. This is often observed in complexes with a general formula of [M(L)2X2], where L is the bidentate 3,5-dichloropyridine-2-thiolate ligand and X is a monodentate co-ligand.

Isomerism is an important aspect of the coordination chemistry of these complexes. In octahedral complexes of the type [M(L)2X2], both geometric (cis/trans) and optical (Δ/Λ) isomers are possible. The relative stability of these isomers can be influenced by steric interactions between the ligands and by the electronic preferences of the metal ion. For example, complexes with two bidentate ligands can exist as either cis or trans isomers with respect to the monodentate ligands. The cis-isomer would be chiral and could potentially be resolved into its enantiomers.

Bond Lengths and Angles in Coordination Spheres

In general, the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths will depend on the identity of the metal ion, its oxidation state, and its coordination number. For first-row transition metals in the +2 oxidation state, typical M-S bond lengths in thiolate complexes range from 2.2 to 2.4 Å, while M-N (pyridine) bond lengths are generally in the range of 2.0 to 2.2 Å.

For comparative purposes, selected bond parameter data for related complexes are presented in the table below. It is important to note that the presence of the two chlorine atoms in the 3 and 5 positions of the pyridine ring in this compound is expected to have an electronic effect on the ligand, which may subtly influence the M-N and M-S bond lengths compared to the unsubstituted pyridine-2-thiolate.

| Complex | Metal-Donor Bond | Bond Length (Å) | **N-M-S Bite Angle (°) ** |

| A generic [M(pyridine-2-thiolate)2] complex | M-S | ~2.2 - 2.4 | ~80 - 90 |

| M-N | ~2.0 - 2.2 | ||

| Tungsten acetylene (B1199291) complex with 6-MePyS ligand | W-S | Varies | Varies |

| W-N | Varies |

Note: This table provides expected ranges and data from related compounds due to the absence of specific crystallographic data for this compound complexes in the searched literature. The data for the tungsten complex is qualitative as specific values were not provided in the source.

Electronic and Redox Properties of Coordination Compounds

The electronic properties of coordination compounds of this compound are intrinsically linked to the nature of the metal-ligand interactions. The deprotonated ligand is a strong σ-donor through both the nitrogen and sulfur atoms. The sulfur atom, being a soft base, forms strong covalent bonds with soft metal ions. The pyridine nitrogen provides a typical σ-donation to the metal center.

The presence of two electron-withdrawing chlorine atoms on the pyridine ring at the 3 and 5 positions is expected to decrease the electron density on the pyridine nitrogen and, to a lesser extent, on the thiolate sulfur. This will make the 3,5-dichloropyridine-2-thiolate ligand a weaker σ-donor compared to the unsubstituted pyridine-2-thiolate. This electronic perturbation can influence the ligand field strength and, consequently, the d-orbital splitting of the metal center. This, in turn, affects the electronic spectra and magnetic properties of the complexes. For instance, a weaker ligand field might favor high-spin electronic configurations in octahedral complexes of first-row transition metals.

The redox properties of these coordination compounds can be investigated using techniques such as cyclic voltammetry. The complexes can exhibit metal-centered or ligand-centered redox processes. The electron-withdrawing nature of the chloro-substituents is expected to make the ligand more difficult to oxidize and easier to reduce compared to the unsubstituted analogue.

If the metal ion is redox-active (e.g., Cu(II)/Cu(I), Fe(III)/Fe(II)), the potential of the metal-centered redox couple will be influenced by the donor strength of the ligand. The weaker σ-donating character of the 3,5-dichloropyridine-2-thiolate ligand would be expected to stabilize lower oxidation states of the metal, thus shifting the M(n+)/M((n-1)+) redox couple to more positive potentials compared to complexes with stronger donor ligands.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dichloropyridine 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 3,5-Dichloropyridine-2-thiol, existing predominantly as the thione tautomer, the pyridine (B92270) ring contains two protons at the C4 and C6 positions. The proton attached to the nitrogen atom (N1-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 13.5 ppm in a solvent like DMSO-d₆, as seen in the parent compound 2-Pyridinethione. chemicalbook.com

The two aromatic protons, H4 and H6, would likely appear as distinct signals. Due to the symmetrical substitution pattern of the chlorine atoms, these protons are not coupled to adjacent protons (ortho- or meta-coupling to each other is possible but often very small and may not be resolved). The electron-withdrawing nature of the chlorine atoms and the thioamide group will deshield these protons, shifting them downfield. Based on data for 3,5-dichloropyridine (B137275), where H2/H6 are at ~8.4 ppm and H4 is at ~7.8 ppm, and considering the structure of the thione, the chemical shifts for H4 and H6 in 3,5-Dichloropyridine-2-thione can be predicted. chemicalbook.com H6, being adjacent to the nitrogen atom, is expected to be the most downfield of the two ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Dichloro-1H-pyridine-2-thione

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Notes |

|---|---|---|---|---|

| N-H | ~13.0 - 14.0 | Broad Singlet (br s) | N/A | Chemical shift is highly dependent on solvent and concentration. |

| H6 | ~7.7 - 8.0 | Doublet (d) or Singlet (s) | ⁴J(H4,H6) ≈ 2-3 Hz | Position is deshielded by adjacent nitrogen. Long-range coupling to H4 may be observed. |

| H4 | ~7.4 - 7.7 | Doublet (d) or Singlet (s) | ⁴J(H6,H4) ≈ 2-3 Hz | Position is influenced by two meta-positioned chlorine atoms. |

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. For this compound (as the thione), five distinct carbon signals are expected. The most downfield signal corresponds to the C2 carbon of the thioamide group (C=S), which is significantly deshielded and typically appears in the range of 175-180 ppm. The carbons directly bonded to the electronegative chlorine atoms (C3 and C5) will also be deshielded, while their precise shifts are influenced by substituent additivity effects. In pyridine itself, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com The presence of the chlorine and thione groups modifies these values significantly.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dichloro-1H-pyridine-2-thione

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~175 - 180 | Thioamide carbon (C=S), highly deshielded. Appears as a weak signal (quaternary). |

| C6 | ~140 - 145 | Deshielded due to proximity to nitrogen. |

| C4 | ~135 - 140 | Chemical shift influenced by meta-chlorine atoms. |

| C3 | ~128 - 133 | Directly attached to chlorine. |

| C5 | ~125 - 130 | Directly attached to chlorine. |

For halogenated analogs of this compound where a fluorine atom is introduced, ¹⁹F NMR spectroscopy serves as a powerful analytical tool. nih.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high magnetogyric ratio, resulting in high sensitivity. ¹⁹F NMR spectra are characterized by a wide chemical shift range (over 700 ppm), which makes the technique highly sensitive to subtle changes in the electronic environment of the fluorine atom. thermofisher.com

In a hypothetical derivative, such as 3-chloro-5-fluoro-pyridine-2-thiol, the ¹⁹F signal would provide a unique fingerprint. The chemical shift would be indicative of its position on the pyridine ring. fluorine1.ru Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby protons (e.g., ²J(F,H), ³J(F,H)) and carbons (e.g., ¹J(F,C), ²J(F,C)) would be observable, providing definitive evidence for structural assignments and connectivity. rsc.org

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete molecular structure by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would be expected to show a weak cross-peak between H4 and H6, confirming their long-range meta-coupling (⁴J) across the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would show clear cross-peaks connecting the H4 signal to the C4 signal and the H6 signal to the C6 signal, providing unambiguous assignment for these specific C-H units.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four), making it crucial for piecing together the molecular framework. sdsu.eduyoutube.com For this compound, the HMBC spectrum would be particularly informative.

Table 3: Expected Key HMBC Correlations for 3,5-Dichloro-1H-pyridine-2-thione

| Proton | Correlates to Carbon(s) | Number of Bonds | Structural Information Provided |

|---|---|---|---|

| H4 | C6, C2 | ³J | Confirms the position of H4 relative to the entire ring structure, linking it to both sides of the ring and the thioamide group. |

| C5, C3 | ²J | ||

| H6 | C5, C4 | ³J | Confirms the position of H6 relative to the C4 and C5 positions and the thioamide group. |

| C2 | ²J | ||

| N-H | C2, C6 | ²J | Confirms the protonation on the nitrogen and its proximity to C2 and C6, supporting the thione tautomer structure. |

| C3 | ³J |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information on the functional groups and bonding arrangements within a molecule. americanpharmaceuticalreview.com The spectra of this compound would be dominated by the vibrational modes of the more stable thione tautomer. A key diagnostic feature would be the absence of a sharp S-H stretching band (typically ~2550-2600 cm⁻¹) and the presence of a distinct N-H stretching band. acs.orgnih.gov

The Raman spectrum would complement the IR data, as vibrations that are weak in IR may be strong in Raman, and vice-versa, providing a more complete vibrational profile.

Table 4: Expected Characteristic Vibrational Frequencies for 3,5-Dichloro-1H-pyridine-2-thione

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H stretch | 3350 - 3450 | Characteristic of the N-H bond in the thione tautomer. May be broadened due to hydrogen bonding. |

| Aromatic C-H stretch | 3000 - 3100 | Stretching vibrations of the C4-H and C6-H bonds. |

| C=C / C=N ring stretches | 1550 - 1650 | Multiple bands corresponding to the pyridine ring stretching modes. |

| Thioamide I (C=S stretch) | 1100 - 1250 | A key band confirming the C=S double bond of the thione form. Often coupled with other vibrations. |

| C-Cl stretch | 700 - 850 | Stretching vibrations of the C3-Cl and C5-Cl bonds. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. miamioh.edu For this compound (C₅H₃Cl₂NS), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass. A crucial feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in a characteristic cluster of peaks at M+, [M+2]+, and [M+4]+ with a relative intensity ratio of approximately 9:6:1.

Electron impact (EI) ionization would induce fragmentation, providing structural information. The fragmentation pathways for the parent compound, pyridine-2-thiol (B7724439), have been studied and typically involve the loss of sulfur-containing species. rsc.org For the dichloro-derivative, fragmentation would likely proceed through several key pathways:

Loss of a Sulfur Atom: A common pathway for thiols and thiones is the elimination of a sulfur radical (·S) or hydrogen sulfide (B99878) (H₂S).

Loss of a Thiocyanate Radical: Elimination of a ·SCN radical from the ring structure.

Cleavage of the Ring: Subsequent fragmentation of the pyridine ring can occur, often involving the loss of chlorine atoms (·Cl) or hydrogen chloride (HCl). The stability of the aromatic ring means that initial fragmentations will likely involve the substituents.

The fragmentation patterns of related heterocyclic compounds often involve the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring itself. raco.cat

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

No crystallographic data is currently available for this compound or its derivatives.

Single Crystal Diffraction for Definitive Structural Characterization

Structural characterization of this compound by single crystal X-ray diffraction has not been reported in the available literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed analysis of intermolecular interactions based on experimental crystal structure data is not possible due to the absence of a solved crystal structure for this compound or its derivatives.

Computational and Theoretical Investigations of 3,5 Dichloropyridine 2 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can determine the molecule's geometry and energy, forming the basis for analyzing its properties. For 3,5-Dichloropyridine-2-thiol, a DFT calculation would begin by optimizing the molecule's three-dimensional structure to find its most stable energetic state. This optimized geometry is crucial for all subsequent property predictions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Orbital Energies

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. lookchem.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govtcichemicals.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more readily undergoes chemical reactions. nih.gov A DFT study on this compound would precisely calculate the energies of these orbitals and the magnitude of the gap, providing a quantitative measure of its electronic stability and reactivity profile.

Charge Distribution Analysis (e.g., Mulliken Charges) and Electrostatic Potentials

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively positive or negative. This charge distribution is fundamental to understanding a molecule's reactivity, intermolecular interactions, and properties like dipole moment.

Mulliken charge analysis is a method to assign partial charges to each atom in a molecule, offering a simplified picture of the electron distribution. nih.gov For this compound, this analysis would identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information helps predict sites susceptible to nucleophilic or electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a more detailed, visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red areas signify negative electrostatic potential (electron-rich regions, attractive to electrophiles), while blue areas denote positive potential (electron-poor regions, attractive to nucleophiles). An MEP map of this compound would visually pinpoint the reactive sites, such as the lone pairs on the nitrogen and sulfur atoms (negative potential) and the hydrogen atom of the thiol group (positive potential).

Spectroscopic Property Prediction (e.g., UV-Vis, NMR chemical shifts)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of a molecule. The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to promotions of electrons from occupied to unoccupied orbitals, such as the HOMO to LUMO transition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical calculations can predict the NMR chemical shifts (δ) for active nuclei like ¹H and ¹³C. These predicted shifts are then compared with experimental spectra to aid in the assignment of signals and confirm the proposed structure of this compound.

Reaction Pathway and Transition State Modeling

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions, providing detailed mechanistic insights.

Mechanistic Insights into Nucleophilic Substitution

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational modeling can elucidate the mechanism of such reactions involving this compound. By modeling the approach of a nucleophile, chemists can calculate the energy profile of the reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—and any intermediate structures, such as the Meisenheimer complex. The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is directly related to the reaction rate. Such a study could determine, for example, whether a nucleophile would preferentially attack the carbon at the C2, C4, or C6 position of the pyridine ring.

Energetics of Thiol Group Reactions

The thiol (-SH) group is a reactive functional group. It can be deprotonated to form a thiolate, act as a nucleophile, or be oxidized. Computational modeling can determine the energetics of these processes. For instance, the acidity (pKa) of the thiol proton can be calculated, indicating how easily the molecule will form the thiolate anion. The reaction energies (enthalpy and Gibbs free energy) for various reactions, such as alkylation or oxidation at the sulfur atom, can be computed. A negative Gibbs free energy for a reaction indicates a spontaneous process. These calculations would help predict the most likely chemical transformations of this compound, guiding synthetic efforts.

No Specific Research Found for